molecular formula C13H20N2 B114719 (s)-alpha-Phenyl-1-piperidineethanamine CAS No. 148054-65-3

(s)-alpha-Phenyl-1-piperidineethanamine

Cat. No. B114719
CAS RN: 148054-65-3
M. Wt: 204.31 g/mol
InChI Key: XNUTYKUKRPEFKX-CYBMUJFWSA-N
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Description

(S)-alpha-Phenyl-1-piperidineethanamine, also known as (S)-amphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is a stimulant that affects the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This drug has been widely studied for its potential therapeutic benefits in treating attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.

Mechanism of Action

(S)-amphetamine works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this by binding to and activating the trace amine-associated receptor 1 (TAAR1), which leads to the release of these neurotransmitters from presynaptic neurons. This results in increased arousal, alertness, and concentration, as well as decreased appetite and fatigue.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-amphetamine are well-documented. It increases heart rate, blood pressure, and body temperature, and can cause dry mouth, dilated pupils, and sweating. It also suppresses appetite and can lead to weight loss. Long-term use of (S)-amphetamine can lead to tolerance, dependence, and addiction, as well as various physical and mental health problems.

Advantages and Limitations for Lab Experiments

(S)-amphetamine has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It is also relatively stable and has a long shelf life. However, (S)-amphetamine is a controlled substance and requires special permits and licenses to handle and use. It can also be hazardous to handle due to its potential for abuse and addiction.

Future Directions

There are several future directions for the study of (S)-amphetamine. One potential direction is the development of new and more effective treatments for ADHD, narcolepsy, and other medical conditions. Another direction is the investigation of the potential use of (S)-amphetamine as a cognitive enhancer or performance-enhancing drug. Additionally, there is a need for further research into the long-term effects of (S)-amphetamine use and its potential for addiction and abuse. Finally, there is a need for the development of new synthesis methods and purification techniques for (S)-amphetamine to improve its safety and efficacy.

Synthesis Methods

The synthesis of (S)-amphetamine involves the reduction of ephedrine or pseudoephedrine, which are readily available over-the-counter medications. The reduction process can be achieved using various methods, such as catalytic hydrogenation, lithium aluminum hydride reduction, or reductive amination. The resulting product is a racemic mixture of (S)- and (R)-amphetamine, which can be separated using chiral chromatography or enzymatic resolution.

Scientific Research Applications

(S)-amphetamine has been extensively studied for its potential therapeutic benefits in treating various medical conditions. It has been approved by the US Food and Drug Administration (FDA) for the treatment of ADHD and narcolepsy. It has also been used off-label for the treatment of obesity, depression, and cognitive enhancement. In addition, (S)-amphetamine has been studied for its potential use as a performance-enhancing drug in sports.

properties

IUPAC Name

(1S)-1-phenyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUTYKUKRPEFKX-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-alpha-Phenyl-1-piperidineethanamine

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